
Antitumor agent-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-19 is a novel compound that has garnered significant attention in the field of oncology due to its potent antitumor properties. This compound is part of a new generation of antitumor agents designed to target and eliminate cancer cells with high specificity and minimal side effects. Its unique chemical structure allows it to interact with various molecular targets within cancer cells, making it a promising candidate for cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-19 involves a multi-step process that includes the formation of key intermediates through various chemical reactions The initial step typically involves the condensation of specific aromatic aldehydes with amines under acidic conditions to form Schiff bases These intermediates are then subjected to cyclization reactions using reagents such as phosphorus oxychloride or sulfuric acid to form the core structure of this compound
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key steps include the use of continuous flow reactors for the condensation and cyclization reactions, which allow for better control of reaction conditions and improved scalability. Purification of the final product is achieved through techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents such as dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its antitumor activity.
Wissenschaftliche Forschungsanwendungen
Antitumor agent-19 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials for its potential use in cancer therapy, particularly for targeting specific types of tumors.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of antitumor agent-19 involves its interaction with specific molecular targets within cancer cells. The compound binds to DNA and inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cancer cell death. Additionally, this compound can modulate the activity of various signaling pathways involved in cell proliferation and survival, further enhancing its antitumor effects.
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-19 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based antitumor agent that also targets DNA but has significant side effects such as nephrotoxicity and neurotoxicity.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II but is associated with cardiotoxicity.
Paclitaxel: A microtubule-stabilizing agent that inhibits cell division but can cause peripheral neuropathy.
Uniqueness of this compound: this compound stands out due to its high specificity for cancer cells, minimal side effects, and ability to target multiple molecular pathways. Its unique chemical structure allows for versatile modifications, making it a highly adaptable compound for various therapeutic applications.
Eigenschaften
Molekularformel |
C24H21ClF3N5O |
|---|---|
Molekulargewicht |
487.9 g/mol |
IUPAC-Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[5-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]urea |
InChI |
InChI=1S/C24H21ClF3N5O/c1-33-12-13(11-29-33)16-3-2-4-21-22(16)17-9-14(6-8-20(17)32-21)30-23(34)31-15-5-7-19(25)18(10-15)24(26,27)28/h2-5,7,10-12,14,32H,6,8-9H2,1H3,(H2,30,31,34) |
InChI-Schlüssel |
RTILPKXOEYEQSE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=C3C4=C(CCC(C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F)NC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


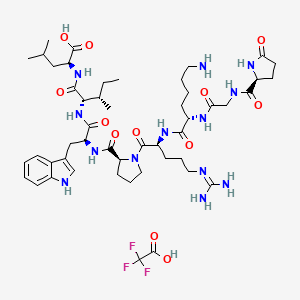


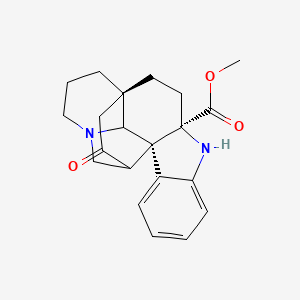


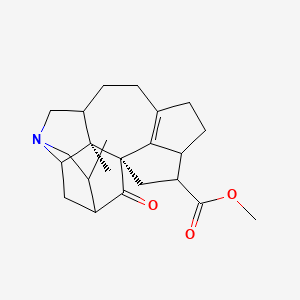
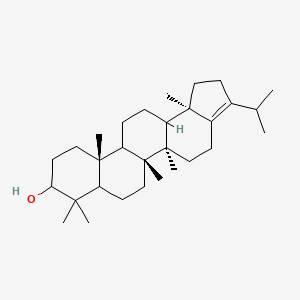
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
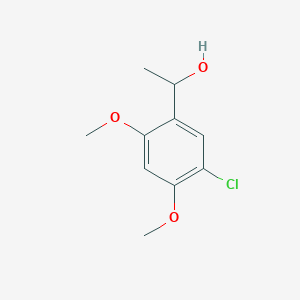

![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
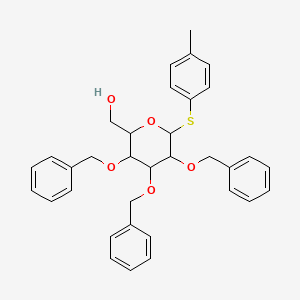
![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
